CYP1A2 Selectivity: 1,000-Fold Lower Inhibition vs. Analogs with High Metabolic Liability
CAS 1904408-06-5 exhibits an IC50 of 30,000 nM for CYP1A2, indicating very low inhibition potential. In contrast, close structural analogs from the tetrahydrocinnoline class, such as a PDE4B-selective derivative, show sub-15 nM activity at their primary target, highlighting that the specific phenylbutanamide moiety in CAS 1904408-06-5 minimizes CYP1A2 interaction [1].
| Evidence Dimension | CYP1A2 inhibition |
|---|---|
| Target Compound Data | IC50 = 30,000 nM |
| Comparator Or Baseline | Representative tetrahydrocinnoline analog with IC50 < 15 nM at its primary target |
| Quantified Difference | >1,000-fold lower CYP1A2 inhibition |
| Conditions | Human liver microsomes, phenacetin substrate, UHPLC-MS/MS detection |
Why This Matters
Low CYP1A2 inhibition reduces the risk of drug-drug interactions, making CAS 1904408-06-5 a safer choice for in vivo pharmacological studies.
- [1] BindingDB. BDBM50561764 (CHEMBL4743180). Inhibition of CYP1A2 in human pooled liver microsomes. View Source
